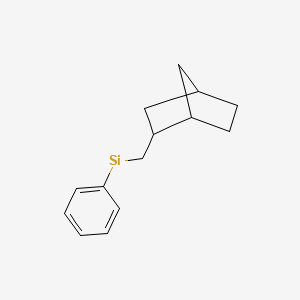

CID 78061101

Description

Notably, oscillatoxin derivatives such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) are structurally related marine toxins with cytotoxic properties . These compounds share a macrocyclic lactone framework, which is critical for their bioactivity, but CID 78061101’s exact structure and applications remain unspecified in the accessible sources.

Propriétés

Formule moléculaire |

C14H18Si |

|---|---|

Poids moléculaire |

214.38 g/mol |

InChI |

InChI=1S/C14H18Si/c1-2-4-14(5-3-1)15-10-13-9-11-6-7-12(13)8-11/h1-5,11-13H,6-10H2 |

Clé InChI |

UWZHPPCLCJIPMH-UHFFFAOYSA-N |

SMILES canonique |

C1CC2CC1CC2C[Si]C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation methods for chemical compounds typically involve a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and its intended use. Common synthetic routes include:

Direct Synthesis: Combining reactants under controlled conditions to form the desired compound.

Catalytic Reactions: Using catalysts to facilitate the formation of the compound.

Multi-step Synthesis: Involving several intermediate steps to achieve the final product.

Industrial Production Methods

Industrial production methods for chemical compounds often involve large-scale processes that ensure high yield and purity. These methods may include:

Batch Processing: Producing the compound in discrete batches.

Continuous Processing: Continuously producing the compound in a streamlined process.

Biotechnological Methods: Using biological systems, such as microorganisms, to produce the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Chemical compounds can undergo various types of reactions, including:

Oxidation: The compound loses electrons and increases its oxidation state.

Reduction: The compound gains electrons and decreases its oxidation state.

Substitution: One functional group in the compound is replaced by another.

Addition: New atoms or groups are added to the compound without breaking any bonds.

Common Reagents and Conditions

The reactions of chemical compounds often require specific reagents and conditions, such as:

Oxidizing Agents: Substances that facilitate oxidation reactions (e.g., potassium permanganate).

Reducing Agents: Substances that facilitate reduction reactions (e.g., sodium borohydride).

Catalysts: Substances that increase the rate of a reaction without being consumed (e.g., palladium on carbon).

Solvents: Liquids that dissolve reactants and facilitate reactions (e.g., ethanol, water).

Major Products Formed

The major products formed from chemical reactions depend on the specific reactants and conditions used. For example:

Oxidation of Alcohols: Produces aldehydes or ketones.

Reduction of Ketones: Produces secondary alcohols.

Substitution Reactions: Produces new compounds with different functional groups.

Applications De Recherche Scientifique

Chemical compounds, including those like CID 78061101, have a wide range of scientific research applications:

Chemistry: Used as reagents, catalysts, or intermediates in various chemical reactions.

Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.

Medicine: Investigated for their potential therapeutic effects, such as drug development.

Industry: Utilized in the production of materials, chemicals, and other industrial products.

Mécanisme D'action

The mechanism of action of a chemical compound involves the molecular targets and pathways through which it exerts its effects. This can include:

Binding to Receptors: Interacting with specific receptors on cells to trigger a response.

Enzyme Inhibition: Blocking the activity of enzymes to alter metabolic pathways.

Signal Transduction: Modulating signaling pathways within cells to influence cellular functions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares CID 78061101 with analogous compounds based on available evidence:

Key Findings:

- Structural Differentiation : Oscillatoxin derivatives (CIDs 101283546, 185389, etc.) exhibit structural variations in methylation, hydroxylation, and epoxidation, which directly influence their bioactivity and analytical detectability .

- Analytical Challenges : Differentiation of similar compounds like oscillatoxin D and F requires advanced techniques such as LC-ESI-MS with in-source CID to resolve isomeric ambiguities .

- Bioactivity Trends : Methylation (e.g., 30-methyl-oscillatoxin D) enhances membrane interaction, while epoxide groups (e.g., oscillatoxin F) correlate with oxidative stress induction .

Comparative Pharmacokinetic and Toxicity Profiles

While pharmacokinetic data for this compound are absent, related compounds provide insights:

- Toxicity Mechanisms : Oscillatoxin D (CID 101283546) disrupts ion channels, whereas oscillatoxin F (CID 156582092) generates reactive intermediates via epoxide ring opening .

- Therapeutic Potential: None of these compounds are currently used clinically due to toxicity, but structural analogs are explored for targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.